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molecular formula C10H7ClN2O2 B8285670 3-Chloro-6-(3-hydroxyphenoxy)pyridazine

3-Chloro-6-(3-hydroxyphenoxy)pyridazine

Cat. No. B8285670
M. Wt: 222.63 g/mol
InChI Key: VLVBLIRDUWXVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740505

Procedure details

11.1 g of 3-chloro-6-(3-hydroxyphenoxy)pyridazine are dissolved in 100 ml of ethanol, followed by addition of 6 ml of concentrated ammonia water and 1.0 of 5% Pd-C. Then catalytic reduction is carried out at 50° C. under atmospheric pressure. The theroretical amount of hydrogen gas is almost completely absorbed in about 1 hour. The reaction mixture is filtered and the filtrate is concentrated to dryness.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([OH:15])[CH:10]=2)=[CH:6][CH:7]=1.O.N>C(O)C.[Pd]>[OH:15][C:11]1[CH:10]=[C:9]([CH:14]=[CH:13][CH:12]=1)[O:8][C:5]1[N:4]=[N:3][CH:2]=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)OC1=CC(=CC=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
O.N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is carried out at 50° C. under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The theroretical amount of hydrogen gas is almost completely absorbed in about 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness

Outcomes

Product
Name
Type
Smiles
OC=1C=C(OC=2N=NC=CC2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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